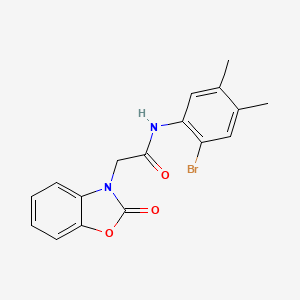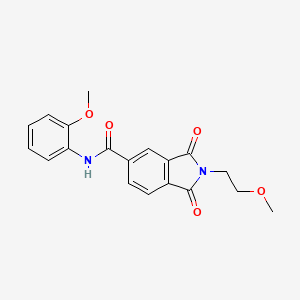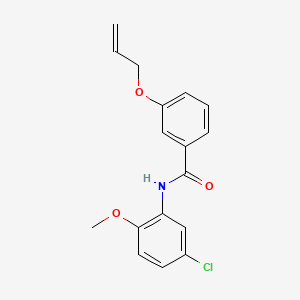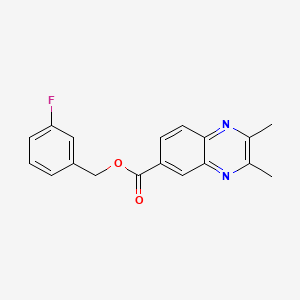![molecular formula C13H14ClF3N2O B4406371 1-[3-[3-(Trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride](/img/structure/B4406371.png)
1-[3-[3-(Trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride
Overview
Description
1-[3-[3-(Trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a phenoxypropyl chain, which is further linked to an imidazole ring
Preparation Methods
The synthesis of 1-[3-[3-(Trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride typically involves several key steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the trifluoromethylphenoxypropyl intermediate. This is achieved through a nucleophilic substitution reaction where a trifluoromethylphenol reacts with a suitable alkylating agent under basic conditions.
- The intermediate is then subjected to a condensation reaction with imidazole in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
- The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
- Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
1-[3-[3-(Trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
-
Major Products
- Oxidation products include imidazole N-oxides.
- Reduction products include difluoromethyl and monofluoromethyl derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-[3-[3-(Trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its effects on cellular processes and signaling pathways.
-
Medicine
- Explored for its potential therapeutic applications, including as an antifungal and antibacterial agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-[3-(Trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets
- The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- The trifluoromethyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions.
-
Pathways Involved
- The compound may interfere with metabolic pathways by inhibiting key enzymes.
- It can also modulate signaling pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
1-[3-[3-(Trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethylphenoxypropyl structure but different pharmacological properties.
Ketoconazole: An antifungal agent with an imidazole ring but lacking the trifluoromethyl group.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole structure.
-
Uniqueness
- The presence of both the trifluoromethyl group and the imidazole ring in this compound imparts unique chemical and biological properties.
- This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-[3-(trifluoromethyl)phenoxy]propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)11-3-1-4-12(9-11)19-8-2-6-18-7-5-17-10-18;/h1,3-5,7,9-10H,2,6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMMLYOJZBKVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN2C=CN=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate](/img/structure/B4406303.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4406305.png)



![N-1,3-benzodioxol-5-yl-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4406331.png)
![1-[3-Methoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4406338.png)
![methyl 3-[(2-chloro-6-nitrobenzyl)oxy]benzoate](/img/structure/B4406351.png)

![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)

![3-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4406374.png)
![4-fluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide](/img/structure/B4406388.png)
![3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4406394.png)
